Allyl butyrate
CAS No.: 2051-78-7
Cat. No.: VC1960275
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2051-78-7 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | prop-2-enyl butanoate |
| Standard InChI | InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h4H,2-3,5-6H2,1H3 |
| Standard InChI Key | RMZIOVJHUJAAEY-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCC=C |
| Canonical SMILES | CCCC(=O)OCC=C |
| Boiling Point | 142.0 °C |
| Melting Point | -80.0 °C -80 °C -80°C |
Introduction
Chemical Identity and Basic Properties
Allyl butyrate, also known by its IUPAC name prop-2-enyl butanoate, is an organic compound with a molecular formula of C₇H₁₂O₂ and molecular weight of 128.17 g/mol. Its structure consists of an allyl group (CH₂=CH-CH₂-) connected to a butyrate group (CH₃CH₂CH₂COO-) through an ester linkage.
Physical and Chemical Properties
The physical and chemical characteristics of allyl butyrate are essential for understanding its behavior in various applications and environmental contexts.
Table 1: Physical and Chemical Properties of Allyl Butyrate
| Property | Value |
|---|---|
| CAS Number | 2051-78-7 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Physical State | Colorless to slightly yellow liquid |
| Density | 0.902 g/mL at 25°C |
| Boiling Point | 44-45°C at 15 mm Hg |
| Melting Point | -62.68°C (estimated) |
| Flash Point | 107°F (approximately 41.7°C) |
| Vapor Pressure | 13.332 hPa at 39.67°C |
| Water Solubility | 1.233 g/L at 25°C |
| LogP | 2.2 |
| Odor | Sweet pungent fruity green pineapple waxy tropical (at 10% in dipropylene glycol) |
The compound exhibits good solubility in most organic solvents but limited solubility in water, as reflected by its LogP value of 2.2 . Its relatively low boiling point and moderate vapor pressure indicate volatility under standard conditions, which contributes to its effectiveness as a flavoring agent where aroma delivery is important .
Chemical Reactivity
Allyl butyrate contains an allyl group with a carbon-carbon double bond that makes it susceptible to addition reactions, particularly with electrophiles. The ester functional group can undergo hydrolysis under acidic or basic conditions, yielding allyl alcohol and butyric acid. This reactivity profile is significant for understanding both its applications and its metabolic fate in biological systems .
Synthesis and Production Methods
Traditional Synthesis
The conventional synthesis of allyl butyrate typically involves an esterification reaction between allyl alcohol and butyric acid in the presence of a catalyst:
CH₂=CHCH₂OH + CH₃CH₂CH₂COOH → CH₂=CHCH₂OCOCH₂CH₂CH₃ + H₂O
This reaction is commonly catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid in benzene as a solvent. The water produced during the reaction is often removed to drive the equilibrium toward product formation .
Enzymatic Synthesis
Recent research has explored enzymatic methods for the synthesis of alkyl butyrates, which could potentially be applied to allyl butyrate production. Studies have demonstrated that cutinase enzymes, particularly immobilized Rcut, can efficiently catalyze the esterification of butyric acid with various alcohols in organic solvents such as isooctane .
These enzymatic approaches offer several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. Research has shown that immobilized cutinase can maintain synthesis efficiency for at least 5 days, allowing for continuous production of alkyl butyrates .
| Compound | LD₅₀ Value | Species |
|---|---|---|
| Allyl butyrate | 250 mg/kg bw | Rats |
| Allyl hexanoate | 218-393 mg/kg bw | Rats |
| Allyl hexanoate | 280 mg/kg bw | Guinea pigs |
| Allyl heptanoate | 500 mg/kg bw | Rats |
| Allyl heptanoate | 630 mg/kg bw | Mice |
| Allyl isovalerate | 230 mg/kg bw | Rats |
These data suggest that allyl butyrate's toxicity is comparable to other short-chain allyl esters but less toxic than the parent allyl alcohol, which has an LD₅₀ of 64 mg/kg bw in rats .
Repeated Dose Toxicity
Studies on repeated exposure to allyl esters have established that hepatotoxicity is the critical effect of concern. While specific data for allyl butyrate is limited, the OECD has conducted read-across studies for allyl esters, including allyl butyrate.
Based on these studies, the No Observed Adverse Effect Level (NOAEL) for allyl butyrate is estimated to be 0.10 mmol/kg/day for hepatotoxicity, corresponding to a hazard assessment value (D value) of 0.06 mg/kg/day .
Table 3: Repeated Dose Toxicity Data for Allyl Esters (from OECD read-across study)
| Compound | NOAEL (mmol/kg/day) | Critical Effect | D value (mg/kg/day) |
|---|---|---|---|
| Allyl acetate | 0.25 | Hepatocyte necrosis, bile duct hyperplasia | 0.13 |
| Allyl propionate | 0.10 (read-across) | Hepatotoxicity | 0.06 |
| Allyl butyrate | 0.10 (read-across) | Hepatotoxicity | 0.06 |
| Allyl pentanoate | 0.10 (read-across) | Hepatotoxicity | 0.07 |
| Allyl hexanoate | 0.10 | Hepatic fibrosis, focal necrosis, bile duct proliferation | 0.08 |
The main effects observed in repeated dose studies with allyl esters include liver, stomach, and hematopoietic system damage in rats and mice .
Metabolism and Toxicity Mechanisms
Metabolic Pathways
The metabolism of allyl butyrate follows pathways common to allyl esters and plays a crucial role in its toxicity profile. Based on studies with related compounds, allyl butyrate is metabolized primarily through:
-
Hydrolysis of the ester bond by carboxylesterases to produce allyl alcohol and butyric acid
-
Oxidation of allyl alcohol to acrolein by alcohol dehydrogenase
-
Further metabolism of acrolein and butyric acid through various pathways
In vitro studies have confirmed that allyl butyrate undergoes metabolic hydrolysis, and this has been supported by in silico predictions . This metabolic activation is critical to understanding the compound's toxicity.
Mechanism of Hepatotoxicity
The hepatotoxicity of allyl butyrate and related allyl esters is attributed primarily to the metabolic release of allyl alcohol, which is subsequently converted to the highly reactive acrolein. Acrolein can react with cellular nucleophiles, particularly protein sulfhydryl groups, leading to cellular damage and hepatotoxicity .
This metabolic activation explains why the liver is the primary target organ for toxicity in repeated dose studies with allyl esters. The pathway involves:
-
Enzymatic hydrolysis of the ester to release allyl alcohol
-
Conversion of allyl alcohol to acrolein by alcohol dehydrogenase in the liver
-
Reaction of acrolein with cellular components causing oxidative stress and cellular damage
This mechanism is consistent across various allyl esters, regardless of the carboxylic acid moiety, explaining the similarity in their hepatotoxic effects .
Applications and Industrial Uses
Fragrance Applications
As mentioned earlier, the International Fragrance Association (IFRA) has delisted allyl butyrate from its transparency list, which may have implications for its future use in fragrances .
Polymer Science and Materials
Allyl butyrate has applications in polymer science, particularly in the synthesis of functionalized polymers. The allyl group provides a reactive site for polymerization or further functionalization, making it valuable in creating specialized materials.
Research has explored the use of allyl-functionalized compounds in the synthesis of poly(ester-urethane)s containing polylactide (PLA) or polyhydroxybutyrate (PHB) segments . While these studies don't specifically focus on allyl butyrate, they illustrate the utility of allyl-functionalized compounds in polymer applications.
Research Applications
Allyl butyrate serves as a model compound in various research areas:
-
Atmospheric chemistry studies have investigated its oxidation by OH radicals and Cl atoms to understand the environmental fate of unsaturated esters
-
Structure-activity relationship studies have used allyl butyrate and related esters to establish correlations between chemical structure and biological effects, particularly toxicity
-
Enzymatic catalysis research has included allyl butyrate among the substrates studied for developing green chemistry approaches to ester synthesis
Research Findings and Future Directions
Read-Across Studies for Toxicity Assessment
The OECD has conducted extensive read-across studies for allyl esters, including allyl butyrate, to develop a comprehensive understanding of their toxicological profiles. These studies have established that allyl esters share common metabolic pathways and toxicity mechanisms, allowing for the prediction of toxicity parameters for compounds with limited experimental data .
This approach is particularly valuable for allyl butyrate, as it allows regulatory authorities and manufacturers to make informed safety assessments without requiring extensive animal testing. The predicted NOAEL of 0.10 mmol/kg/day for hepatotoxicity provides a basis for establishing safety guidelines for human exposure .
Enzymatic Synthesis Research
Recent research has focused on developing enzymatic methods for the synthesis of alkyl butyrates, which could potentially be applied to allyl butyrate production. Studies have shown that immobilized cutinase enzymes can efficiently catalyze the esterification of butyric acid with various alcohols in organic solvents .
These enzymatic approaches offer several advantages, including:
-
Milder reaction conditions
-
Higher selectivity
-
Reduced environmental impact
-
Potential for continuous production
For example, one study demonstrated that immobilized Rcut cutinase could maintain synthesis efficiency for at least 5 days, producing up to 452 mM butyl butyrate by adding 100 mM substrate daily . While this research focused on butyl butyrate rather than allyl butyrate, the principles could likely be extended to allyl butyrate synthesis.
Atmospheric Chemistry
Studies on the atmospheric oxidation of unsaturated esters, including allyl butyrate, have provided insights into their environmental fate. Research has shown that OH radical and Cl atoms reactions with allyl butyrate proceed primarily by addition to the carbon-carbon double bond .
These reactions lead to the formation of multifunctional products containing hydroxy/chlorine, carbonyl, and ester functionalities. Understanding these transformation pathways is essential for assessing the environmental impact of allyl butyrate and related compounds .
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